(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
CAS No.: 190897-47-3
Cat. No.: VC21540963
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 190897-47-3 |
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Molecular Formula | C9H17NO4 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | (2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Standard InChI Key | GDQRNRYMFXDGMS-LURJTMIESA-N |
Isomeric SMILES | C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |
SMILES | CC(CNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES | CC(CNC(=O)OC(C)(C)C)C(=O)O |
Chemical Identity and Structural Properties
Basic Information
(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is an amino acid derivative with protected amine functionality. The compound is registered with CAS number 190897-47-3 and possesses a chiral center at the C-2 position with an S-configuration . The presence of both carboxylic acid and protected amine functionalities makes this molecule a versatile building block in organic synthesis.
Physical and Chemical Properties
The physical and chemical properties of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
The compound contains three key functional groups: a carboxylic acid, a tert-butoxycarbonyl-protected amine, and a methyl substituent at the α-position. The presence of these functional groups allows for selective reactions at different sites of the molecule.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid typically involves Boc protection of the amine group in an appropriate precursor. Several synthetic routes have been developed, with the most common approach utilizing (Boc)₂O (di-tert-butyl dicarbonate) as the protecting reagent in the presence of a suitable base .
Boc Protection Methods
One of the most efficient methods for preparing (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid involves the use of di-tert-butyl dicarbonate in a mixed solvent system. A particularly effective approach utilizes acetone and water as solvents with triethylamine (Et₃N) as a base, resulting in high yields and shorter reaction times . This methodology represents an improvement over conventional methods due to its operational simplicity, high yields, and reduced environmental impact.
The reaction can be represented as follows:
(S)-3-amino-2-methylpropanoic acid + (Boc)₂O → (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
This approach offers several advantages including:
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Use of readily available and cost-effective reagents
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High yield of the desired product
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Simplified purification procedures
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Environmentally friendly reaction conditions
Alternative Synthetic Strategies
Alternative synthetic routes to (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid include:
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Starting from protected serine derivatives followed by C-methylation and subsequent transformations
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Enzymatic resolution of racemic mixtures to obtain the optically pure (S)-enantiomer
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Asymmetric synthesis utilizing chiral auxiliaries or catalysts
Each methodology has specific advantages and limitations, with the choice of synthetic route typically dependent on the scale of production, available starting materials, and required purity of the final product.
Analytical Characterization
Spectroscopic Analysis
The structure and purity of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid can be confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the molecular structure, with characteristic signals corresponding to specific structural features.
In ¹H NMR analysis, the compound typically shows:
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A singlet at approximately δ 1.44 ppm corresponding to the nine protons of the tert-butyl group
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A doublet at approximately δ 1.15-1.25 ppm for the methyl group at the α-position
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Multiplets for the diastereotopic protons adjacent to the nitrogen atom
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A broad signal at approximately δ 5.0-5.5 ppm for the NH proton
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A broad signal at higher chemical shift for the carboxylic acid proton
¹³C NMR spectroscopy reveals signals for carbonyl carbons (carboxylic acid and carbamate), the quaternary carbon of the tert-butyl group, and various methylene, methine, and methyl carbons.
Other Analytical Methods
Mass spectrometry is useful for confirming the molecular weight of the compound, with the expected molecular ion peak at m/z 203 . Additionally, techniques such as infrared spectroscopy, X-ray crystallography, and high-performance liquid chromatography (HPLC) can provide complementary information about the structure, conformation, and purity of the compound.
Chiral HPLC analysis is particularly important for confirming the enantiomeric purity of the compound, especially when it is intended for use in asymmetric synthesis or pharmaceutical applications.
Applications in Organic Synthesis
Peptide Synthesis
Reactivity and Chemical Transformations
Carboxylic Acid Modifications
The carboxylic acid group in (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid can undergo various transformations including:
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Esterification to form corresponding esters
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Amidation to form amide derivatives
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Reduction to form alcohols
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Activation for peptide coupling reactions
These transformations allow for diverse functionalization at the carboxylic acid terminus while maintaining the integrity of the Boc-protected amine.
Boc Deprotection
A key reaction of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is the selective removal of the Boc protecting group under acidic conditions. This deprotection typically employs trifluoroacetic acid (TFA) in dichloromethane or other acidic reagents . The reaction proceeds through the protonation of the tert-butyl carbamate, followed by the loss of carbon dioxide and isobutene, revealing the free amine functionality.
The freed amine can then participate in further reactions, such as amide bond formation in peptide synthesis or other nitrogen-focused transformations.
Methyl Group Reactivity
Related Compounds and Structural Analogs
Structural Variations
Several structural analogs of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid exist, each with unique properties and applications. Table 2 summarizes some important related compounds.
Table 2: Structural Analogs of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
Compound | Structural Difference | CID | Molecular Weight |
---|---|---|---|
3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid | N-ethyl substituent | 62827903 | 231.29 g/mol |
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid | Additional hydroxyl group at C-2 | 66174172 | 219.23 g/mol |
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate | Methyl ester instead of free acid | Not specified | 217.27 g/mol |
These related compounds share certain structural features with (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid but differ in specific functional groups, leading to distinct chemical properties and applications.
Comparative Reactivity
The reactivity patterns of these structural analogs vary based on their specific functional groups. For instance, the N-ethylated derivative (3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid) exhibits different nucleophilicity at the nitrogen atom compared to the parent compound . Similarly, the presence of a hydroxyl group in 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid introduces additional complexity in terms of hydrogen bonding capabilities and potential for further functionalization .
The methyl ester derivative ((S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate) lacks the free carboxylic acid functionality, resulting in altered reactivity patterns and physical properties.
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